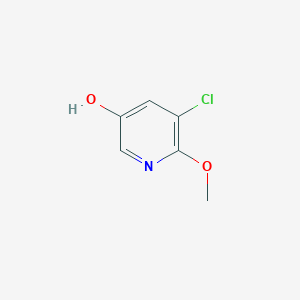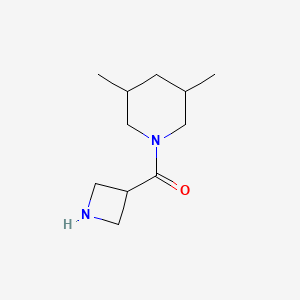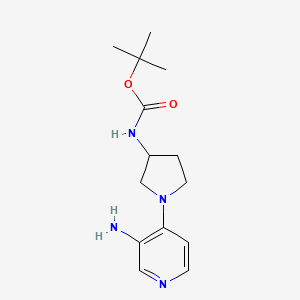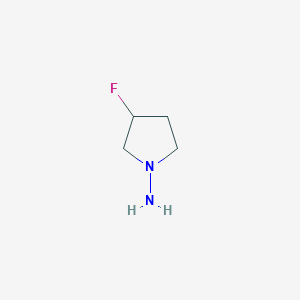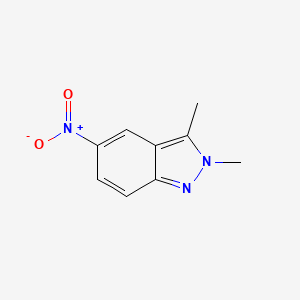
2,3-ジメチル-5-ニトロ-2H-インダゾール
説明
2,3-Dimethyl-5-nitro-2H-indazole is a heterocyclic compound formed by the combination of an indazole ring and a nitro group. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2,3-Dimethyl-5-nitro-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . For example, a palladium-catalyzed intramolecular amination enables the synthesis of various 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-5-nitro-2H-indazole is C9H9N3O2 . The average mass is 191.187 Da and the monoisotopic mass is 191.069473 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates to afford the corresponding 2-alkyl-2H-indazoles/azaindazoles . Another method involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles .科学的研究の応用
2,3-ジメチル-5-ニトロ-2H-インダゾール用途の包括的な分析
抗菌活性: インダゾール誘導体は、その抗菌特性について研究されています。 2,3-ジメチル-5-ニトロ-2H-インダゾールと類似の化合物は、黄色ブドウ球菌属、緑膿菌、プロテウス属、および大腸菌などのさまざまな細菌株に対して中程度から高い活性を示しています .
抗真菌効果: 一部のインダゾール化合物は、カンジダ・アルビカンスやカンジダ・グラブラータなどの真菌に対してインビトロでの増殖阻害を示しており、2,3-ジメチル-5-ニトロ-2H-インダゾールに潜在的な抗真菌用途が示唆されています .
抗炎症の可能性: インダゾール誘導体の抗炎症の可能性は、特に炎症プロセスにおける重要な酵素であるヒトシクロオキシゲナーゼ-2(COX-2)に対して、インシリコおよびインビトロで評価されています .
抗がん活性: インダゾール含有化合物は、その抗がん特性で知られています。検索結果には、2,3-ジメチル-5-ニトロ-2H-インダゾールに関する具体的な研究は詳しく記載されていませんが、その構造は他のインダゾールと類似しており、がん研究における潜在的な用途が示唆されます。
降圧用途: インダゾールは、降圧効果があることが明らかになっています。この用途は、2,3-ジメチル-5-ニトロ-2H-インダゾールの構造的特徴から検討することができます。
抗うつ効果: インダゾール部分は、抗うつ効果を持ついくつかの市販薬に存在しています。2,3-ジメチル-5-ニトロ-2H-インダゾールの特定の効果に関する研究は、同様の用途を発見できる可能性があります。
抗HIV活性: インダゾール誘導体の幅広い薬理作用には、抗HIV活性も含まれます。 これは、2,3-ジメチル-5-ニトロ-2H-インダゾールも、HIVの治療または予防における潜在的な用途について研究される可能性があることを示唆しています .
血管新生阻害: 2,3-ジメチル-5-ニトロ-2H-インダゾールに関連する不純物は、VEGFRとPDGFRを標的とする血管新生阻害剤であるパゾパニブ塩酸塩の合成に関与しています . これは、がん治療において重要な、血管の成長を阻害する可能性のある用途を示しています。
作用機序
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications
Result of Action
Given the wide range of medicinal applications of indazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects
生化学分析
Biochemical Properties
2,3-Dimethyl-5-nitro-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2,3-Dimethyl-5-nitro-2H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways and cellular responses. Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with other biomolecules, such as receptors and transporters, further influencing biochemical processes.
Cellular Effects
2,3-Dimethyl-5-nitro-2H-indazole exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely mediated through the interaction of 2,3-Dimethyl-5-nitro-2H-indazole with specific cellular targets, leading to changes in gene expression and metabolic pathways. The compound’s impact on cell signaling pathways can result in altered cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-5-nitro-2H-indazole involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may bind to specific enzymes, such as kinases or phosphatases, altering their activity and downstream signaling pathways . Additionally, 2,3-Dimethyl-5-nitro-2H-indazole may interact with transcription factors, influencing gene expression and cellular responses. These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-5-nitro-2H-indazole can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of 2,3-Dimethyl-5-nitro-2H-indazole on cellular function may include sustained changes in gene expression, metabolic pathways, and cellular responses. These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-5-nitro-2H-indazole can vary with different dosages in animal models. Studies have demonstrated that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, 2,3-Dimethyl-5-nitro-2H-indazole may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may cause toxicity or other adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2,3-Dimethyl-5-nitro-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic pathways of 2,3-Dimethyl-5-nitro-2H-indazole is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-5-nitro-2H-indazole within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of 2,3-Dimethyl-5-nitro-2H-indazole in different cellular compartments. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,3-Dimethyl-5-nitro-2H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2,3-Dimethyl-5-nitro-2H-indazole is important for elucidating its mechanism of action and biological effects.
特性
IUPAC Name |
2,3-dimethyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFEOXDVSNQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


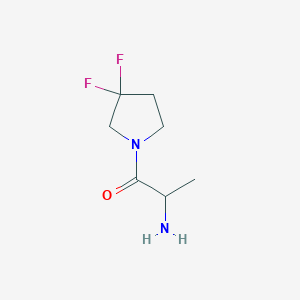


![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
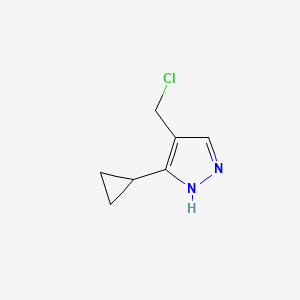
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
